Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate
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Overview
Description
Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate is an organic compound that features a benzoate ester linked to a pyridine moiety through an ethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate typically involves the reaction of 3-aminobenzoic acid with 2-(pyridin-4-yl)ethyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(pyridin-3-yl)ethyl]carbamoyl}benzoate
- Methyl 3-{[2-(pyridin-2-yl)ethyl]carbamoyl}benzoate
- Ethyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate
Uniqueness
Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- CAS Number : 1797658-83-3
The compound features a benzoate ester group, a pyridine ring, and a carbamoyl moiety, which are critical for its biological interactions.
This compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial and fungal strains.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study conducted by researchers demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The synergistic effect observed when combined with standard chemotherapeutic agents like doxorubicin suggests potential for enhanced therapeutic efficacy.
Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
---|---|---|
MCF-7 | 15 | Yes |
MDA-MB-231 | 10 | Yes |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and bacterial targets.
- Anticancer Research : Another investigation focused on the compound's role in cancer therapy, where it was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The research utilized flow cytometry and Western blot analysis to confirm these findings.
Properties
IUPAC Name |
methyl 3-(2-pyridin-4-ylethylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)14-4-2-3-13(11-14)15(19)18-10-7-12-5-8-17-9-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWNAMSEXKSQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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